molecular formula C17H19N5O5S B6535067 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide CAS No. 1172981-77-9

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide

Número de catálogo: B6535067
Número CAS: 1172981-77-9
Peso molecular: 405.4 g/mol
Clave InChI: IWYHUOPELKMJRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a hybrid heterocyclic molecule combining a 1,3,4-oxadiazole core with a 1,3-dimethylpyrazole substituent and a 4-methoxybenzenesulfonyl-propanamide side chain. The oxadiazole ring is known for its electron-deficient nature, making it a common scaffold in medicinal chemistry for targeting enzymes like kinases or proteases . The dimethylpyrazole group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.

Propiedades

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S/c1-11-10-14(22(2)21-11)16-19-20-17(27-16)18-15(23)8-9-28(24,25)13-6-4-12(26-3)5-7-13/h4-7,10H,8-9H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYHUOPELKMJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The target compound’s closest analog in the evidence is N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxybenzenesulfonyl)propanamide (), which replaces the dimethylpyrazole with a benzodioxol group. Key differences include:

Property Target Compound Benzodioxol Analog ()
Core Heterocycle 1,3,4-Oxadiazole with 1,3-dimethylpyrazole 1,3,4-Oxadiazole with benzodioxol
Electron Density Electron-deficient (oxadiazole) + electron-rich (pyrazole) Electron-deficient (oxadiazole) + electron-rich (benzodioxol)
Lipophilicity (LogP) Higher (due to dimethylpyrazole) Moderate (benzodioxol enhances polarity)
Potential Bioactivity Likely targets kinases or proteases via pyrazole interactions Benzodioxol may confer antioxidant or CNS activity

The dimethylpyrazole in the target compound likely improves membrane permeability compared to the benzodioxol analog, which may favor CNS penetration due to its similarity to catechol-like structures .

Comparison with Sulfonamide-Containing Analogs

The compound 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide () shares the 4-methoxyphenyl sulfonamide group but lacks the oxadiazole core. Key distinctions:

Property Target Compound Sulfonamide-Pyrazole Analog ()
Core Structure 1,3,4-Oxadiazole + pyrazole Pyrazole + propanamide
Functional Groups Sulfonamide + oxadiazole Sulfonamide + hydroxamic acid (N-hydroxy)
Therapeutic Implications Potential kinase inhibition (oxadiazole) Hydroxamic acid suggests HDAC or metalloenzyme targeting

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.